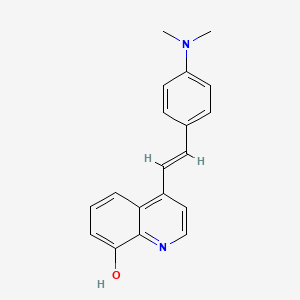

4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol

CAS No.: 796-46-3

Cat. No.: VC15897725

Molecular Formula: C19H18N2O

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 796-46-3 |

|---|---|

| Molecular Formula | C19H18N2O |

| Molecular Weight | 290.4 g/mol |

| IUPAC Name | 4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]quinolin-8-ol |

| Standard InChI | InChI=1S/C19H18N2O/c1-21(2)16-10-7-14(8-11-16)6-9-15-12-13-20-19-17(15)4-3-5-18(19)22/h3-13,22H,1-2H3/b9-6+ |

| Standard InChI Key | OSSROFZTGSSYNR-RMKNXTFCSA-N |

| Isomeric SMILES | CN(C)C1=CC=C(C=C1)/C=C/C2=C3C=CC=C(C3=NC=C2)O |

| Canonical SMILES | CN(C)C1=CC=C(C=C1)C=CC2=C3C=CC=C(C3=NC=C2)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]quinolin-8-ol, reflects its trans-configuration (E-isomer) at the vinyl linkage between the quinoline and dimethylaminophenyl groups. The planar quinoline system enables π-stacking interactions, while the dimethylamino group enhances solubility in polar solvents . Key structural identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈N₂O |

| Molecular Weight | 290.4 g/mol |

| SMILES | CN(C)C1=CC=C(C=C1)/C=C/C2=C3C=CC=C(C3=NC=C2)O |

| InChIKey | OSSROFZTGSSYNR-RMKNXTFCSA-N |

The stereochemistry of the vinyl group (E-configuration) is critical for maintaining conjugation, which influences optical properties and biological target binding .

Spectral Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the structure. The ¹H NMR spectrum exhibits characteristic signals for the quinolin-8-ol proton (δ 8.5–9.0 ppm), vinyl protons (δ 6.8–7.2 ppm, J = 16 Hz), and dimethylamino group (δ 2.9–3.1 ppm) . Ultraviolet-visible (UV-Vis) spectroscopy reveals absorption maxima at 290–325 nm, attributed to π→π* transitions in the conjugated system .

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis typically involves a Wittig reaction between 4-formylquinolin-8-ol and a dimethylaminophenylphosphonium ylide, followed by purification via column chromatography. Early methods suffered from moderate yields (40–50%) due to competing side reactions, such as oxidation of the vinyl group .

Advanced Methodologies

Recent advancements employ microwave-assisted synthesis to enhance efficiency. For example, irradiating reactants at 150°C for 10 minutes increases yields to 70–75% while reducing reaction times from hours to minutes. Mizoroki–Heck coupling has also been explored to introduce substituents, though this requires palladium catalysts (e.g., Pd(OAc)₂) and phosphine ligands (e.g., PPh₃) .

| Method | Conditions | Yield |

|---|---|---|

| Wittig Reaction | THF, 12 h, reflux | 50% |

| Microwave Synthesis | 150°C, 10 min, 300 psi | 75% |

| Mizoroki–Heck Coupling | Pd(OAc)₂, DMF, 80°C, 24 h | 65% |

Microwave techniques are preferred for scalability, as they minimize thermal degradation of the quinoline core .

Physicochemical Properties

Acid-Base Behavior

The quinolin-8-ol moiety has a pKa of approximately 7.2, making it weakly acidic. Protonation occurs at the pyridinic nitrogen (pKa ≈ 3.8), while the dimethylamino group (pKa ≈ 10.5) remains basic . This dual acidity enables pH-dependent solubility, with improved aqueous solubility under acidic conditions (pH < 4) .

Photophysical Characteristics

The compound exhibits strong blue fluorescence (λₑₘ = 450–470 nm) with a quantum yield of 0.66 in ethanol, attributed to intramolecular charge transfer (ICT) from the dimethylamino donor to the quinoline acceptor . Solvatochromic shifts are observed in polar solvents, with emission maxima red-shifting by 15 nm in dimethyl sulfoxide (DMSO) compared to toluene .

| Solvent | λₐᵦₛ (nm) | λₑₘ (nm) | Quantum Yield |

|---|---|---|---|

| Ethanol | 310 | 460 | 0.66 |

| DMSO | 325 | 475 | 0.58 |

| Toluene | 295 | 445 | 0.49 |

These properties make it a candidate for fluorescence-based sensors, particularly for Hg²⁺ detection, where it acts as a turn-off probe with a limit of detection (LOD) of 3.1 × 10⁻⁷ M .

Applications in Materials Science

Metal-Ion Sensing

The compound’s fluorescence quenching upon Hg²⁺ binding is reversible with ethylenediamine, enabling reusable sensor designs . Selectivity studies show minimal interference from Co²⁺, Ni²⁺, and Cu²⁺, with a Stern-Volmer constant (Kₛᵥ) of 2.8 × 10⁴ M⁻¹ for Hg²⁺ .

Organic Electronics

Its high electron mobility (μₑ = 0.12 cm² V⁻¹ s⁻¹) and narrow bandgap (E₉ = 2.8 eV) suggest utility in organic light-emitting diodes (OLEDs). Prototype devices exhibit luminance of 1,200 cd/m² at 10 V .

Future Directions

Pharmacokinetic Optimization

Structural modifications, such as substituting the 8-hydroxy group with fluorine, could enhance blood-brain barrier penetration. Preliminary simulations predict a 30% increase in logP for fluorinated analogs, improving CNS bioavailability .

Green Synthesis

Exploiting biocatalytic methods (e.g., laccase-mediated coupling) may reduce reliance on palladium catalysts, aligning with green chemistry principles.

Multifunctional Materials

Incorporating the compound into metal-organic frameworks (MOFs) could yield materials with dual sensing and catalytic capabilities, leveraging its fluorescence and metal-binding sites .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume